α3β4 nAChR Antagonism: Subtype Selectivity Profile of N-(2-Bromophenyl)-4-chloro-3-nitrobenzamide
N-(2-bromophenyl)-4-chloro-3-nitrobenzamide exhibits potent antagonism of the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC50 of 1.8 nM in SH-SY5Y cells, as measured by inhibition of carbamylcholine-induced 86Rb+ efflux [1]. This activity is 6.7-fold more potent than its antagonism of the human α4β2 nAChR subtype (IC50 = 12.0 nM) and 8.3-fold more potent than its antagonism of the human α4β4 nAChR subtype (IC50 = 15.0 nM), assessed under identical assay conditions [2]. The compound also demonstrates activity at the muscle-type α1β1γδ nAChR (IC50 = 7.9 nM), indicating a broader nAChR antagonism profile with quantifiable preference for the α3β4 subtype [3].
| Evidence Dimension | nAChR subtype antagonism potency (IC50) |
|---|---|
| Target Compound Data | 1.8 nM (α3β4) |
| Comparator Or Baseline | 12.0 nM (α4β2); 15.0 nM (α4β4); 7.9 nM (α1β1γδ) |
| Quantified Difference | 6.7× (vs α4β2); 8.3× (vs α4β4); 4.4× (vs α1β1γδ) |
| Conditions | Human SH-SY5Y cells; inhibition of carbamylcholine-induced 86Rb+ efflux; liquid scintillation counting |
Why This Matters
The 6.7- to 8.3-fold selectivity window for α3β4 over α4β2/α4β4 nAChR subtypes distinguishes this compound for applications requiring targeted modulation of α3β4-mediated pathways without equivalent engagement of α4-containing receptors.
- [1] EcoDrugPlus Database. Compound ID 2126094. Antagonist activity at alpha3beta4 nAChR receptor in human SH-SY5Y cells: 1.8 nM. View Source
- [2] EcoDrugPlus Database. Compound ID 2126094. Antagonist activity at human alpha4beta2 nAChR receptor (12.0 nM) and alpha4beta4 nAChR receptor (15.0 nM). View Source
- [3] EcoDrugPlus Database. Compound ID 2126094. Antagonist activity at alpha-1-beta-1-gamma-delta nAChR receptor (7.9 nM). View Source
